molecular formula C10H16Cl2N2O2S B1416809 N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride CAS No. 1170370-98-5

N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride

Cat. No. B1416809
M. Wt: 299.22 g/mol
InChI Key: QSOXMRNYQXYJFG-UHFFFAOYSA-N
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Description

“N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C10H15ClN2O2S•HCl .


Molecular Structure Analysis

The InChI code for “N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride” is 1S/C10H16N2O2S.ClH/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10;/h4-7,12H,2-3,8,11H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride” is 299.22 .

Scientific Research Applications

Molecular Interactions and Solubility Studies

Sulfonamides, including derivatives similar to N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride, have been studied for their molecular interactions in crystals and solutions. Research involving analogues of this compound reveals insights into their crystal structures, solubility, solvation, and distribution properties. The study by Perlovich et al. (2008) delves into the thermodynamics of sublimation, solubility in water and n-octanol, and the thermodynamic functions of solvation, providing a foundation for understanding the physical and chemical properties of sulfonamide derivatives Perlovich et al., 2008.

Antimicrobial Evaluation

The exploration of sulfonate derivatives for potential biological activities has been a significant area of research. Fadda et al. (2016) synthesized novel functionalized N-sulfonates with antimicrobial and antifungal properties. This study underscores the importance of sulfonamide derivatives in developing new antimicrobial agents, suggesting a broader application of such compounds in pharmaceutical research Fadda et al., 2016.

Antiviral Activity

Research into the antiviral properties of sulfonamide derivatives has yielded promising results. Chen et al. (2010) synthesized sulfonamide derivatives showcasing anti-tobacco mosaic virus activity. This highlights the potential of N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride derivatives in antiviral research and their contribution to developing new antiviral compounds Chen et al., 2010.

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)butane-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S.ClH/c1-2-3-6-16(14,15)13-8-4-5-9(11)10(12)7-8;/h4-5,7,13H,2-3,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOXMRNYQXYJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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